3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE
Overview
Description
“3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde” is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde” can be represented by the SMILES stringO=C([H])C1=CC(C(C=C2)=CC=C2OC)=NO1
. The InChI representation is InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
. Physical and Chemical Properties Analysis
The compound has a few notable properties. It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.3 Ų . It also has a rotatable bond count of 3 .Scientific Research Applications
Protecting Groups for 3-Hydroxyisoxazoles
Riess, Schön, Laschat, and Jäger (1998) investigated the regioselectivity of 3-hydroxyisoxazole-5-ester and its derivatives, leading to the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes. These compounds serve as intermediates for creating analogues of CNS-active amino acids, showcasing their potential in neurological research and drug development (Riess et al., 1998).
Oxidative Ring Transformation
Bertha et al. (1993) described an unusual oxidative ring transformation of isoxazole derivatives, particularly those involving (3RS,4RS)-[(2RS)-3-acetylthiazolidin-2-yl]-1-(4-methoxyphenyl)azetidin-2-ones. This research contributes to our understanding of chemical reactions and mechanisms involving isoxazole compounds (Bertha et al., 1993).
Biological Activity of Isoxazole Derivatives
The synthesis and biological evaluation of isoxazole derivatives have been a subject of interest. Wu (2013) synthesized 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, providing insights into the fungicidal activity of such compounds (Wu, 2013).
Synthesis and Antimicrobial Activity
Dhaduk and Joshi (2022) explored the synthesis of various isoxazole derivatives and their in-vitro antibacterial and antifungal activities. Their work contributes to the potential application of these compounds in combating microbial infections (Dhaduk & Joshi, 2022).
Novel Approaches to Isoxazole Synthesis
Burkhard, Tchitchanov, and Carreira (2011) reported a novel method for synthesizing 3-substituted isoxazoles-4-carbaldehydes from the condensation reaction of nitroalkanes with 3-oxetanone. This highlights the versatility of isoxazole compounds in pharmaceutical sciences and organic chemistry (Burkhard et al., 2011).
Isoxazole Derivatives for Antitubercular Activity
Carrasco et al. (2021) synthesized and evaluated phenylisoxazole isoniazid derivatives for their antitubercular activity. This research is significant for developing new treatments against tuberculosis (Carrasco et al., 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319, and the precautionary statements are P305 + P351 + P338 . It’s worth noting that the compound is usually sold “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKLXOGRVNKBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255078 | |
Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-27-4 | |
Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933709-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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